molecular formula C14H14N2O4S B5812878 N'-(benzenesulfonyl)-3-methoxybenzohydrazide

N'-(benzenesulfonyl)-3-methoxybenzohydrazide

Cat. No.: B5812878
M. Wt: 306.34 g/mol
InChI Key: JTDNXIFAMDFYHZ-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-3-methoxybenzohydrazide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-3-methoxybenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 3-methoxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-3-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-3-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-3-methoxybenzohydrazide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-3-methoxybenzohydrazide is unique due to its methoxy group, which enhances its binding affinity and specificity for carbonic anhydrase IX compared to other benzenesulfonamide derivatives. This makes it a more potent inhibitor and a promising candidate for therapeutic applications .

Properties

IUPAC Name

N'-(benzenesulfonyl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-12-7-5-6-11(10-12)14(17)15-16-21(18,19)13-8-3-2-4-9-13/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDNXIFAMDFYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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